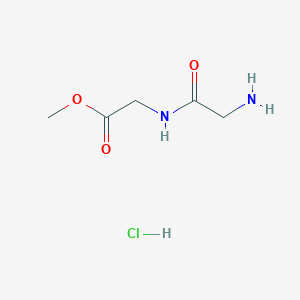

Methyl 2-(2-aminoacetamido)acetate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-[(2-aminoacetyl)amino]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3.ClH/c1-10-5(9)3-7-4(8)2-6;/h2-3,6H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOAGVGJBLVHIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10515690 | |

| Record name | Methyl glycylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2776-60-5 | |

| Record name | Methyl glycylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(2-aminoacetamido)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(2-aminoacetamido)acetate Hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-(2-aminoacetamido)acetate hydrochloride, also known as glycylglycine methyl ester hydrochloride (CAS No: 2776-60-5)[1]. As a fundamental dipeptide ester, this compound serves as a valuable building block in peptidomimetics, drug discovery, and various biochemical studies. This document offers a detailed, field-proven perspective on its multi-step synthesis, purification, and rigorous analytical characterization. The protocols described herein are designed to be self-validating, emphasizing the causal relationships behind experimental choices to ensure reproducibility and high purity of the final product.

Introduction: The Significance of a Simple Dipeptide Ester

This compound is the methyl ester of the simplest dipeptide, glycylglycine. Its importance in the broader context of medicinal chemistry and biochemical research lies in its utility as a scaffold for more complex molecules. The presence of a free primary amine, a methyl ester, and a peptide bond within a compact structure makes it an ideal starting point for derivatization. Understanding its synthesis and characterization is crucial for its effective application in the development of novel therapeutics and research tools. This guide will walk through a logical and robust synthetic pathway, followed by a multi-technique approach to its characterization, ensuring the identity, purity, and stability of the synthesized compound.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached via a convergent synthesis strategy. This involves the preparation of two key glycine derivatives, followed by their coupling and a final deprotection step. This method allows for better control over side reactions and facilitates purification of the intermediates.

The overall synthetic workflow can be visualized as follows:

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of Precursors

The esterification of glycine is a critical first step. The use of thionyl chloride in methanol is a classic and highly effective method for this transformation, as it generates HCl in situ, which catalyzes the reaction and provides the counter-ion for the final salt[2].

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of anhydrous methanol.

-

Cool the flask in an ice bath. Slowly and carefully add 8.0 mL of thionyl chloride (SOCl₂) dropwise to the methanol.

-

After the addition is complete, remove the ice bath and stir the solution for 30 minutes at room temperature.

-

Add 10.0 g of glycine to the methanolic HCl solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC until the glycine spot disappears.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting white solid is washed with cold diethyl ether and dried under vacuum to yield glycine methyl ester hydrochloride.

The protection of the amino group of glycine is essential to prevent self-coupling and ensure the desired peptide bond formation. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under coupling conditions and its facile removal under acidic conditions[3].

Protocol:

-

In a 500 mL Erlenmeyer flask, dissolve 10.0 g of glycine in 100 mL of 1M sodium hydroxide solution.

-

In a separate beaker, dissolve 30.0 g of di-tert-butyl dicarbonate ((Boc)₂O) in 100 mL of dioxane or THF.

-

Cool the glycine solution in an ice bath and slowly add the (Boc)₂O solution while stirring vigorously.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

The following day, wash the reaction mixture with 50 mL of hexane to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

-

Extract the product into ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield N-Boc-glycine as a white solid.

Peptide Coupling and Deprotection

The coupling of the two glycine derivatives is the core step in forming the dipeptide backbone. The use of a carbodiimide coupling agent like EDC, in conjunction with an additive such as HOBt, is a standard and efficient method to facilitate amide bond formation while minimizing racemization (though not a concern for glycine) and side reactions[4].

Protocol:

-

In a 250 mL round-bottom flask, dissolve 10.0 g of N-Boc-glycine (2) in 100 mL of dichloromethane (DCM).

-

Add 12.0 g of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 8.0 g of 1-Hydroxybenzotriazole (HOBt) to the solution. Stir at 0 °C for 30 minutes.

-

In a separate flask, suspend 8.0 g of glycine methyl ester hydrochloride (1) in 50 mL of DCM and add 8.8 mL of triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt. Stir for 15 minutes.

-

Add the neutralized glycine methyl ester solution to the activated N-Boc-glycine solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture successively with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude Boc-protected dipeptide ester. This can be purified by column chromatography on silica gel if necessary.

The final step is the removal of the Boc protecting group to liberate the free amine and form the hydrochloride salt. A solution of HCl in an organic solvent like dioxane is highly effective for this purpose, as it provides anhydrous acidic conditions that cleanly cleave the Boc group[5][6].

Protocol:

-

Dissolve the crude Boc-Gly-Gly-OMe (3) in a minimal amount of ethyl acetate or methanol.

-

Add a 4M solution of HCl in dioxane (typically 5-10 equivalents) and stir the mixture at room temperature for 1-2 hours.

-

The product will precipitate out of the solution as a white solid.

-

Filter the solid and wash it with cold diethyl ether.

-

Recrystallize the crude product from a mixture of methanol and diethyl ether to obtain pure this compound.

Characterization of the Final Product

Rigorous characterization is imperative to confirm the structure and purity of the synthesized this compound.

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₅H₁₁ClN₂O₃ |

| Molecular Weight | 182.61 g/mol |

| Solubility | Soluble in water and methanol |

Spectroscopic Analysis

While specific spectra for the title compound are not widely published, the expected spectral data can be reliably predicted based on its structure and data from closely related compounds.

The proton NMR spectrum is a powerful tool for structural elucidation. The expected signals for this compound in a solvent like DMSO-d₆ are summarized below.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | Triplet | 1H | Amide N-H |

| ~8.3 | Broad Singlet | 3H | Ammonium -NH₃⁺ |

| ~3.9 | Doublet | 2H | -NH-CH₂ -COOCH₃ |

| ~3.7 | Singlet | 2H | H₃N⁺-CH₂ -CO- |

| ~3.6 | Singlet | 3H | -COOCH₃ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The carbon NMR spectrum provides complementary structural information.

| Chemical Shift (ppm) | Assignment |

| ~170 | Ester Carbonyl (C=O) |

| ~167 | Amide Carbonyl (C=O) |

| ~52 | Methoxy Carbon (-OC H₃) |

| ~42 | Methylene Carbon (-NH-C H₂-COOCH₃) |

| ~40 | Methylene Carbon (H₃N⁺-C H₂-CO-) |

Note: Chemical shifts are approximate.

Infrared spectroscopy is useful for identifying key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3200-3400 | N-H Stretch | Amine/Amide |

| ~2800-3000 | C-H Stretch | Aliphatic |

| ~1740 | C=O Stretch | Ester |

| ~1680 | C=O Stretch (Amide I) | Amide |

| ~1550 | N-H Bend (Amide II) | Amide |

Mass spectrometry confirms the molecular weight of the compound. For the free base (after neutralization), the expected molecular ion peak in electrospray ionization (ESI) mode would be:

| Mode | Expected m/z | Ion |

| ESI+ | 147.07 | [M+H]⁺ |

| ESI+ | 169.05 | [M+Na]⁺ |

Purification and Purity Assessment

The final purity of this compound is critical for its intended applications.

Purification

Recrystallization is often a sufficient method for purifying the final product to a high degree. A solvent system such as methanol/diethyl ether is typically effective. For very high purity requirements, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed, though this may require a subsequent salt exchange step if a trifluoroacetate salt is formed during purification[7].

Purity Assessment

The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC). A typical method would involve a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The purity should ideally be ≥98%.

Safety and Handling

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound and all intermediates and reagents used in its synthesis. The synthesis should be performed in a well-ventilated fume hood. For specific handling and disposal information, refer to the Safety Data Sheets (SDS) for each chemical used.

Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis and characterization of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently produce this valuable dipeptide ester in high purity. The characterization data provided serve as a benchmark for verifying the successful synthesis of the target compound, ensuring its suitability for downstream applications in drug development and scientific research.

References

-

Wikipedia. (2023, October 27). Glycine methyl ester hydrochloride. Retrieved from [Link]

-

Patsnap. (n.d.). Continuous synthesis method of glycine methyl ester hydrochloride. Retrieved from [Link]

-

National Institutes of Health. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of high-purity glycine ester hydrochloride.

-

ResearchGate. (n.d.). Reaction scheme of the Boc deprotection using methanolic HCl at the example of Boc-glyleucine. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-Glycine Methyl Ester: A Versatile Amino Acid Derivative for Peptide Synthesis and Pharmaceutical Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Glycine methyl ester hydrochloride. Retrieved from [Link]

-

Organic Syntheses. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR Spectrum of compound 2. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Glycine methyl ester hydrochloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). In previous publications from this laboratory.... Retrieved from [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Glycine methyl ester hydrochloride. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, 2-amino-. Retrieved from [Link]

-

楚肽生物科技. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). Amino acid methyl ester hydrochloride preparation.

- Google Patents. (n.d.). Process for preparing methyl phenidate hydrochloride.

-

SpectraBase. (n.d.). 2'-Amino-4',5'-methylenedioxyacetophenone hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-[(2-acetyloxybenzoyl)amino]acetate. Retrieved from [Link]

Sources

- 1. This compound - 楚肽生物科技 [apeptides.com]

- 2. Glycine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 6. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246) [hmdb.ca]

Physicochemical properties of Methyl 2-(2-aminoacetamido)acetate hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(2-aminoacetamido)acetate hydrochloride

Abstract

This compound, the hydrochloride salt of the glycylglycine methyl ester dipeptide, is a foundational molecule in peptide chemistry and a relevant intermediate in pharmaceutical development. A comprehensive understanding of its physicochemical properties is paramount for its effective handling, characterization, and application in research and manufacturing. This guide provides an in-depth analysis of the core attributes of this compound, moving beyond simple data presentation to explain the causality behind analytical method selection and the implications of the results for drug development professionals. We detail field-proven protocols for structural elucidation, purity assessment, and the characterization of key solid-state properties, ensuring scientific integrity and enabling reproducible, reliable outcomes.

Compound Profile and Chemical Identity

The first step in any rigorous scientific investigation is the unambiguous identification of the subject material. This compound is a simple dipeptide derivative, but its properties are dictated by the interplay between the amide bond, the methyl ester, and the terminal amine hydrochloride salt.

Significance in Research and Development

As the methyl-ester-protected version of the simplest dipeptide, glycylglycine, this compound serves as a valuable building block in more complex peptide synthesis. Its hydrochloride salt form enhances stability and solubility in polar solvents compared to the free base, making it a convenient precursor for further chemical modification. For drug development professionals, understanding its baseline properties—purity, stability, and solubility—is critical for process control and the characterization of related impurities or degradants in larger peptide-based active pharmaceutical ingredients (APIs).

Core Chemical Identifiers

A summary of the fundamental identifiers for this compound is provided below. This data serves as the foundational reference for all subsequent analyses.

| Property | Value | Source |

| IUPAC Name | methyl [(aminoacetyl)amino]acetate hydrochloride | [1] |

| Synonyms | Glycylglycine methyl ester hydrochloride | |

| CAS Number | 2776-60-5 | [1] |

| Molecular Formula | C₅H₁₁ClN₂O₃ | |

| Molecular Weight | 182.61 g/mol | [1] |

| Chemical Structure | Cl⁻ · H₃N⁺-CH₂-C(=O)NH-CH₂-C(=O)O-CH₃ | |

| Appearance | White to yellow solid | [1] |

| InChI Key | RZOAGVGJBLVHIZ-UHFFFAOYSA-N | [1] |

Spectroscopic and Structural Characterization

Spectroscopic analysis provides the fingerprint of a molecule, confirming its identity and structural integrity. For a peptide derivative, a combination of techniques is essential to probe all key functional groups.[2] The choice of methods is driven by the need to confirm the presence of the amide linkage, the ester group, and the primary amine salt, which together define the molecule.

Figure 1: Integrated workflow for the comprehensive characterization of the title compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and powerful technique for confirming the presence of key functional groups. For this molecule, we are specifically looking for the characteristic vibrations of the amide, ester, and amine hydrochloride moieties. Their presence and position in the spectrum provide immediate, high-level confirmation of the compound's identity.[3]

Expected Absorptions:

-

N-H Stretch (Amine Salt): A broad band in the range of 3100-3300 cm⁻¹, characteristic of the ammonium salt.

-

C=O Stretch (Ester): A strong, sharp absorption around 1735-1750 cm⁻¹.[4][5]

-

C=O Stretch (Amide I): A strong, sharp absorption around 1650-1680 cm⁻¹.[6][7]

-

N-H Bend (Amide II): A medium absorption around 1550-1570 cm⁻¹.

The clear separation of the ester and amide carbonyl peaks is a critical diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While FTIR confirms functional groups, NMR provides the atomic-level connectivity map, confirming the precise arrangement of protons and carbons. It is the definitive method for non-destructive structural elucidation in solution.[8] For a pharmaceutical intermediate, NMR is non-negotiable for verifying structural integrity and identifying potential isomers or process-related impurities.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it does not exchange with the amide N-H protons.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at a controlled temperature (e.g., 25 °C).

-

Analysis: Integrate the peaks and assign them based on their chemical shift (δ), multiplicity (singlet, triplet, etc.), and coupling constants (J).

Expected ¹H NMR Signals (in DMSO-d₆):

-

~8.5-9.0 ppm: A triplet corresponding to the amide N-H proton.

-

~8.0-8.5 ppm: A broad singlet for the three protons of the ammonium (-NH₃⁺) group.

-

~3.9-4.1 ppm: A doublet corresponding to the two methylene protons adjacent to the amide nitrogen (-NH-CH₂ -CO).

-

~3.7-3.9 ppm: A singlet or doublet corresponding to the two methylene protons of the glycine unit (-NH₂ -CH₂ -CO).

-

~3.65 ppm: A singlet for the three methyl ester protons (-O-CH₃ ).

Mass Spectrometry (MS)

Causality: MS is used to determine the molecular weight of the compound with high precision, providing absolute confirmation of the elemental composition.[9] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for both identification and impurity profiling.[10]

Expected Results: In positive ion mode electrospray ionization (ESI+), the primary ion observed will be the molecular ion of the free base [M+H]⁺, corresponding to the mass of C₅H₁₀N₂O₃ plus a proton.

-

Calculated [M+H]⁺: 147.0764 m/z

-

Observed m/z: High-resolution mass spectrometry (HRMS) should yield a mass accurate to within 5 ppm of the calculated value.

Chromatographic Purity Assessment

Expertise & Trustworthiness: For any compound intended for use in drug development, purity is not an attribute but a prerequisite. The self-validating system for purity is High-Performance Liquid Chromatography (HPLC), which separates the main compound from any process-related impurities or degradation products.[9][11] Reversed-phase HPLC (RP-HPLC) is the industry standard for peptides and their derivatives due to its high resolving power for these polar molecules.[12][13]

Figure 2: Standard operational workflow for RP-HPLC based purity determination.

Experimental Protocol: RP-HPLC Purity Method

This protocol describes a robust, general-purpose method for assessing the purity of this compound.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase A to a final concentration of approximately 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove particulates.[11]

-

Chromatographic System: A standard HPLC or UHPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is the workhorse for this type of analysis.[13]

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B (Organic): 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Causality: TFA acts as an ion-pairing agent, sharpening the peak shape of the positively charged analyte and improving resolution.

-

-

Gradient Elution:

-

Time (min) | % B

-

--- | ---

-

0 | 5

-

20 | 95

-

25 | 95

-

26 | 5

-

30 | 5

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV absorbance at 214 nm or 220 nm.

-

Causality: The peptide (amide) bond exhibits strong absorbance at these low wavelengths, providing high sensitivity for the main peak and any related impurities.[13]

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100.[11]

Solid-State and Solution Characterization

The physical form and behavior of a compound are critical to its practical application. For a pharmaceutical intermediate, properties like thermal stability, solubility, and hygroscopicity dictate storage conditions, formulation strategies, and ultimately, the performance of the final product.[14]

Thermal Analysis (DSC/TGA)

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are performed to understand the compound's thermal stability. DSC identifies the melting point and other thermal events (like polymorphic transitions), while TGA measures weight loss as a function of temperature, indicating the onset of thermal decomposition.[15] This information is vital for setting drying temperatures during manufacturing and defining shelf-life stability.

Solubility Profile

Causality: As a hydrochloride salt of a weak base, the compound's aqueous solubility is expected to be highly pH-dependent.[16] Characterizing this profile is essential for developing aqueous formulations or designing dissolution media for quality control.[17]

Experimental Insight: The solubility will be highest at low pH, where the amine is fully protonated, and will decrease as the pH increases towards and beyond the pKa of the primary amine, causing the precipitation of the less soluble free base.[16][17] A typical study involves equilibrating excess solid in buffers of varying pH and measuring the concentration of the dissolved compound by HPLC. The compound is also expected to show good solubility in polar organic solvents like DMSO, methanol, and ethanol.[18][19]

Hygroscopicity

Causality: Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere.[20] For a crystalline salt, moisture uptake can lead to physical changes (deliquescence, caking) and chemical degradation (e.g., ester hydrolysis), compromising product quality and stability.[14][] Assessing this property early is a critical risk-mitigation step in pharmaceutical development.[]

Experimental Protocol: Gravimetric Sorption Analysis (Ph. Eur. Method) This is a standard, cost-effective method to classify the hygroscopic nature of a substance.[22]

-

Sample Preparation: Accurately weigh approximately 300-500 mg of the sample (W₁) into a tared, dry Petri dish.

-

Controlled Environment: Place the open Petri dish into a desiccator containing a saturated solution of ammonium chloride, which maintains a relative humidity (RH) of approximately 80% at 25 °C. A calibrated thermohygrometer should be placed inside to monitor conditions.[22]

-

Equilibration: Store the desiccator at 25 °C ± 1 °C for 24 hours.[22]

-

Measurement: After 24 hours, immediately re-weigh the sample (W₂).

-

Calculation & Classification: Calculate the percentage weight gain: [(W₂ - W₁) / W₁] * 100. Classify the material based on the European Pharmacopoeia (Ph. Eur.) criteria:

-

Slightly hygroscopic: Weight gain is ≥ 0.2% and < 2.0%.

-

Hygroscopic: Weight gain is ≥ 2.0% and < 15.0%.

-

Very hygroscopic: Weight gain is ≥ 15.0%.

-

Deliquescent: Sufficient water is absorbed to form a liquid.

-

Conclusion and Application Insights

This guide has detailed the essential physicochemical properties of this compound and the robust analytical methodologies required for their characterization. The data derived from these analyses provides a comprehensive profile that is critical for its intended application.

-

For the Synthetic Chemist: The spectroscopic and chromatographic data serve as the quality control benchmark, confirming the identity and purity of the material before its inclusion in further synthetic steps.

-

For the Formulation Scientist: The solubility, thermal stability, and hygroscopicity data are indispensable. A finding of high hygroscopicity, for instance, would immediately trigger the need for controlled humidity environments for handling and the selection of moisture-protective packaging.[]

-

For the Quality Control Analyst: The established HPLC method provides a validated, reproducible system for batch release testing and stability studies, ensuring consistent product quality over time.

By grounding our understanding in these fundamental physicochemical principles and applying rigorous, well-justified analytical techniques, we can ensure the reliable and effective use of this compound in the demanding fields of scientific research and pharmaceutical development.

References

-

Gilson. Chromatography and Detection Methods for Peptide Purification. [Link]

-

Gelpi, E., et al. (1970). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Journal of Chromatographic Science. [Link]

-

Mtoz Biolabs. Workflow of HPLC in Peptide Purity Analysis. [Link]

-

Biovera. HPLC Analysis Methods for Peptide Characterization. [Link]

-

LCGC International. (2023). Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. [Link]

-

Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

-

Patel, K., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences. [Link]

-

YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. [Link]

-

PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

-

PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

-

Guerrieri, P. P. Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. [Link]

-

ResearchGate. FTIR spectra of the Amide and Ester carbonyls stretches of DMPC. [Link]

-

ResearchGate. The Physical Characterization of Hygroscopicity in Pharmaceutical Solids. [Link]

-

RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. [Link]

-

PubChem. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride. [Link]

-

Chemistry LibreTexts. (2020). Functional Groups and IR Tables. [Link]

-

PubMed. New and Evolving Techniques for the Characterization of Peptide Therapeutics. [Link]

-

Semantic Scholar. (1993). Solubilities of salts in mixed solvents. [Link]

-

PubChem. (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. [Link]

-

Intertek. Peptide Characterisation Supporting Peptide Drug Development. [Link]

-

PubChem. Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. [Link]

-

ACS Publications. Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. [Link]

-

ACS Publications. Quantitative determination of the amino acid composition of a protein using gas chromatography-mass spectrometry. [Link]

-

PubChem. 2-amino-N-methylacetamide hydrochloride. [Link]

-

ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]

-

ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. [Link]

-

ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. [Link]

-

nupeg.ufrn.br. Solubilities of Salts in Mixed Solvents. [Link]

-

BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. [Link]

-

IJCPS. analysis of amino acids by high performance liquid chromatography. [Link]

-

ResearchGate. (2025). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. [Link]

-

PubChem. Methyl 2-(phenylamino)acetate hydrochloride. [Link]

-

Agilent. (2010). Analysis of Amino Acids by HPLC. [Link]

-

RSC Publishing. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. [Link]

-

ResearchGate. Flowchart showing steps involved for peptide NMR analysis. [Link]

-

PubMed. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. [Link]

-

MDPI. Integrated FT-IR and GC–MS Profiling Reveals Provenance- and Temperature-Driven Chemical Variation in Larix decidua Mill. Bark. [Link]

-

PubChem. Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. [Link]

-

International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

-

ResearchGate. Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. [Link]

-

PubChemLite. This compound (C5H10N2O3). [Link]

-

ETH Zurich. peptide nmr. [Link]

-

The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]

-

evitria. NMR sample preparation guidelines. [Link]

-

PubMed. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. biopharmaspec.com [biopharmaspec.com]

- 11. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 12. gilson.com [gilson.com]

- 13. biovera.com.au [biovera.com.au]

- 14. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]

- 15. ijsra.net [ijsra.net]

- 16. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. seniorchem.com [seniorchem.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. pharmainfo.in [pharmainfo.in]

- 22. asiapharmaceutics.info [asiapharmaceutics.info]

An In-depth Technical Guide to Methyl 2-(2-aminoacetamido)acetate Hydrochloride: A Key Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Dipeptide Derivative

Methyl 2-(2-aminoacetamido)acetate hydrochloride, also known as glycylglycine methyl ester hydrochloride (CAS Number: 2776-60-5), is a dipeptide derivative of significant interest in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development. As the simplest dipeptide ester, it serves as a fundamental building block in the synthesis of more complex peptides and peptidomimetics.[1][2] Its hydrochloride salt form enhances stability, making it a reliable reagent for a variety of chemical transformations.[3] This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and safety considerations, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 2776-60-5 | [4] |

| Molecular Formula | C₅H₁₁ClN₂O₃ | [5] |

| Molecular Weight | 182.61 g/mol | [5] |

| Appearance | White to off-white solid (powder, crystals, or chunks) | [6] |

| Melting Point | 175 °C (decomposes) | |

| Solubility | Soluble in water | [3] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be achieved through several methods, with the choice of route often depending on the desired scale, purity, and available resources. The most common and practical methods involve the direct esterification of glycylglycine.

Method 1: Fischer Esterification with Thionyl Chloride in Methanol

This is a widely employed and efficient method for the esterification of amino acids and their derivatives.[7][8] The reaction of glycylglycine with methanol in the presence of thionyl chloride readily yields the desired methyl ester hydrochloride.

Reaction Mechanism: The esterification process in the presence of thionyl chloride and an alcohol, such as methanol, is a variation of the Fischer esterification. The reaction is acid-catalyzed, with thionyl chloride reacting with methanol to generate HCl in situ, which then protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[9][10][11]

Causality of Experimental Choices:

-

Thionyl Chloride: Serves as a convenient and anhydrous source of HCl, which is the catalyst for the esterification. Its reaction with methanol also produces sulfur dioxide and hydrogen chloride as gaseous byproducts, which can be easily removed.

-

Methanol: Acts as both the solvent and the esterifying agent. Using it in excess helps to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.[12]

-

Ice-Cold Conditions: The initial addition of thionyl chloride to methanol is performed at low temperatures to control the exothermic reaction and prevent the formation of byproducts.

-

Anhydrous Conditions: The absence of water is crucial to prevent the hydrolysis of the ester product back to the carboxylic acid.

Step-by-Step Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a drying tube, add anhydrous methanol (e.g., 10 volumes relative to the dipeptide).

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride (e.g., 1.2 equivalents) to the cold methanol with stirring.

-

To this solution, add glycylglycine (1.0 equivalent) portion-wise.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield pure this compound as a white solid.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Method 2: Using Trimethylsilyl Chloride

An alternative mild and efficient method involves the use of trimethylsilyl chloride (TMSCl) in methanol. This approach is advantageous for producing high-purity products due to the stability of the resulting hydrochloride salt.[1][3]

Analytical Characterization: Ensuring Purity and Identity

The structural integrity and purity of this compound are paramount for its successful application. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.

Spectroscopic Analysis

| Technique | Observed Features | Reference |

| ¹H NMR | Signals corresponding to the methylene protons of the glycine units and the methyl ester protons. The spectrum of the closely related glycylglycine hydrochloride shows characteristic peaks for the methylene groups. | [5] |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide groups, the methylene carbons, and the methyl carbon of the ester. | [13][14] |

| FT-IR | Characteristic absorption bands for N-H stretching (amine hydrochloride), C=O stretching (ester and amide), and C-O stretching. The related glycine methyl ester hydrochloride shows strong C=O stretching around 1749 cm⁻¹ and N⁺-H stretching bands around 2628 and 2682 cm⁻¹. | [15][16] |

| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak corresponding to the free base of the compound. | [17][18] |

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a crucial technique for assessing the purity of this compound. A typical method would involve a reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile.

Applications in Research and Drug Development

This compound is a valuable building block in several areas of chemical and pharmaceutical research.

Peptide Synthesis

Its primary application is in peptide synthesis, where it serves as a readily available source of a dipeptide unit. The methyl ester group provides a convenient handle for further elongation of the peptide chain at the C-terminus, while the free amino group allows for N-terminal extension.[1][2] Its use can streamline the synthesis of peptides containing repeating glycylglycine motifs.

Peptidomimetics and Drug Design

The modification of peptides to create peptidomimetics is a key strategy in drug discovery to improve properties such as stability against enzymatic degradation and bioavailability.[19][20] this compound can be used as a starting material for the synthesis of these modified structures. The introduction of a methyl group via the ester can also modulate the physicochemical and pharmacokinetic properties of a molecule, which is an important consideration in rational drug design.[21]

Synthesis of Bioactive Molecules

This compound can be incorporated into the synthesis of various bioactive molecules and heterocyclic compounds that form the core of many small-molecule drugs.[6] While specific examples of its use in the synthesis of marketed drugs are not readily found in the public domain, its utility as a versatile intermediate is well-established in the scientific literature.

Safety and Handling: A Self-Validating System

As with any chemical reagent, proper handling and storage of this compound are essential to ensure safety and maintain the integrity of the compound.

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Handling and Storage:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from moisture.

Diagram of Laboratory Safety Workflow:

Caption: A self-validating safety workflow for handling chemical reagents.

Conclusion

This compound is a versatile and valuable dipeptide derivative with significant applications in synthetic chemistry, particularly in the fields of peptide synthesis and drug discovery. Its stable hydrochloride form and reactive functional groups make it an attractive building block for the construction of complex molecules. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, will enable researchers and drug development professionals to effectively harness its potential in their scientific endeavors.

References

-

Vilela, S. M. F., et al. (2009). Glycine methyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1970. [Link]

-

National Center for Biotechnology Information. (n.d.). Glycine methyl ester hydrochloride. PubChem. [Link]

-

Asakura, T., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3247. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). HMDB. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of Glycine Methyl Ester HCl Beyond Peptide Synthesis. InnoPharmChem. [Link]

-

Vilela, S. M. F., et al. (2009). Glycine methyl ester hydrochloride. ResearchGate. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031523). HMDB. [Link]

-

Wiley. (n.d.). Glycine methyl ester hydrochloride - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Vilela, S. M. F., et al. (2009). (PDF) Glycine methyl ester hydrochloride. ResearchGate. [Link]

-

Farrell, D. (2010). The Synthesis, Characterisation, and Application of Novel N- Ferrocenoyl Peptide Derivatives. Dublin Institute of Technology. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-acetamidoacetate. PubChem. [Link]

-

Wikipedia. (n.d.). Glycylglycine. Wikipedia. [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Chemistry Steps. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Glycine methyl ester hydrochloride. Wikipedia. [Link]

-

Hage, D. S., et al. (2011). Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. International Journal of Peptides, 2011, 897561. [Link]

-

Reddit. (2021, January 9). How does this esterfication reaction proceed without side product resulting from reaction of amine with ? r/chemhelp. [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Chemistry LibreTexts. [Link]

-

BYJU'S. (n.d.). Fischer esterification reaction. BYJU'S. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031523). HMDB. [Link]

-

Saini, M. K., et al. (1993). Purification and characterization of a new enzyme dipeptidase from human lens. Indian Journal of Biochemistry & Biophysics, 30(5), 286-292. [Link]

-

Hage, D. S., et al. (2011). Peptides subjected to the thionyl chloride esterification with methanol... ResearchGate. [Link]

-

Vlieghe, P., et al. (2010). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Drug Discovery Today, 15(1-2), 40-56. [Link]

-

Tang, X., et al. (2012). A CONVENIENT AND HIGHLY EFFICIENT SYNTHESIS OF ONE KIND OF PEPTIDE NUCLEIC ACID MONOMER. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1163-1169. [Link]

-

Ren, J.-W., et al. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Letters, 23(19), 7497-7502. [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). HMDB. [Link]

-

SpectraBase. (n.d.). Glycine methyl ester hydrochloride. SpectraBase. [Link]

-

Belvisi, L., et al. (2007). Design and synthesis of novel bioactive peptides and peptidomimetics. AIR Unimi. [Link]

-

Fashion Institute of Technology. (n.d.). Peptidomimetics Protocols. Fashion Institute of Technology. [Link]

-

Li, Q., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]

-

JACS Directory. (2016, November 13). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory. [Link]

-

Zeinab, S. A., et al. (2015). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Journal of Biomolecular NMR, 61(3-4), 229-238. [Link]

-

Sharma, A., et al. (2015). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry, 31(2), 933-939. [Link]

-

Kazmierski, W. M. (Ed.). (2008). Peptidomimetics, a synthetic tool of drug discovery. Progress in medicinal chemistry, 46, 1-48. [Link]

-

Chu-Peptide. (n.d.). This compound. Chu-Peptide. [Link]

-

Parrish, B., et al. (2012). Synthesis and post-polymerisation modifications of aliphatic poly(carbonate)s prepared by ring-opening polymerisation. Chemical Society Reviews, 41(24), 8049-8069. [Link]

-

Albericio, F., et al. (2021). Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. Pharmaceuticals, 14(6), 573. [Link]

-

Zhang, Y., et al. (2025). Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. Journal of the American Chemical Society. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide. NIST WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-[(2-acetyloxybenzoyl)amino]acetate. PubChem. [Link]

Sources

- 1. Buy Glycylglycine methyl ester hci [smolecule.com]

- 2. Glycylglycine - Wikipedia [en.wikipedia.org]

- 3. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 4. This compound - 楚肽生物科技 [apeptides.com]

- 5. GLYCYLGLYCINE HYDROCHLORIDE(13059-60-4) 1H NMR spectrum [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. doras.dcu.ie [doras.dcu.ie]

- 8. Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 14. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031523) [hmdb.ca]

- 15. researchgate.net [researchgate.net]

- 16. Glycine methyl ester hydrochloride(5680-79-5) IR Spectrum [chemicalbook.com]

- 17. Methyl 2-acetamidoacetate | C5H9NO3 | CID 517966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Acetamide [webbook.nist.gov]

- 19. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Methyl 2-(2-aminoacetamido)acetate Hydrochloride: A Glycine Dipeptide Derivative for Advanced Research

Foreword: The Understated Elegance of a Simple Dipeptide

In the vast landscape of molecules leveraged in drug discovery and biochemical research, the utility of a compound is often inversely proportional to its structural complexity. Herein, we delve into the technical intricacies of Methyl 2-(2-aminoacetamido)acetate hydrochloride, more systematically known as glycylglycine methyl ester hydrochloride. This seemingly simple glycine dipeptide derivative serves as a powerful tool for researchers, scientists, and drug development professionals. Its significance lies not in overt complexity, but in its nuanced physicochemical properties and versatile reactivity, which we will explore in detail. This guide eschews a conventional template, instead opting for a structure that logically unfolds the story of this molecule—from its fundamental characteristics to its sophisticated applications.

Foundational Chemistry and Physicochemical Profile

This compound is a white, crystalline solid that is readily soluble in water.[1] Its hydrochloride salt form confers stability, preventing the polymerization that can occur with the free ester at room temperature.[2]

| Property | Value | Source |

| Chemical Formula | C₅H₁₁ClN₂O₃ | |

| Molecular Weight | 182.61 g/mol | |

| CAS Number | 2776-60-5 | |

| Appearance | White to yellow solid | |

| IUPAC Name | methyl [(aminoacetyl)amino]acetate hydrochloride | |

| Storage Temperature | Inert atmosphere, room temperature | |

| Purity | Typically ≥97% |

The presence of the methyl ester, in place of a more traditional amide linkage, has profound implications for the molecule's conformational behavior. It exhibits a reduced propensity for intramolecular hydrogen bonding, leading to a more extended and flexible structure in comparison to its amide counterparts. This conformational distinction is a key determinant of its biological activity and utility in synthesis.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a straightforward process, achievable through several reliable methods. Below is a detailed, self-validating protocol based on the esterification of glycylglycine.

Experimental Protocol: Esterification of Glycylglycine

Objective: To synthesize this compound from glycylglycine.

Materials:

-

Glycylglycine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend glycylglycine in anhydrous methanol. Cool the suspension in an ice bath.

-

Esterification: While stirring, slowly add thionyl chloride dropwise to the cooled suspension. An exothermic reaction will occur, and the glycylglycine will gradually dissolve.

-

Reflux: After the addition of thionyl chloride is complete, remove the ice bath and attach a reflux condenser. Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol using a rotary evaporator to obtain a crude solid.

-

Purification: Wash the crude product with diethyl ether to remove any remaining impurities.

-

Drying: Dry the purified white solid under vacuum to yield this compound.

Causality and Self-Validation: The use of thionyl chloride is critical as it reacts with methanol to form methyl chloroformate and HCl in situ, which then protonates the amino group and facilitates the esterification of the carboxylic acid. The reflux step ensures the reaction goes to completion. The purity of the final product can be validated by melting point determination and spectroscopic methods such as NMR and IR.

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Research

The versatility of this compound stems from its identity as a dipeptide building block and its inherent biological activities.

A Foundational Component in Peptide Synthesis

As a glycine dipeptide derivative, this molecule is a valuable starting material in solid-phase peptide synthesis (SPPS). Its pre-formed peptide bond simplifies the synthesis of larger peptides containing a glycylglycine motif.

Experimental Workflow: Incorporation into a Peptide Chain via SPPS

-

Resin Preparation: Swell a suitable resin (e.g., Wang or Rink amide) in a non-polar solvent like dichloromethane (DCM), followed by washes with a polar solvent such as dimethylformamide (DMF).[3][4][5]

-

Deprotection: If starting with a pre-loaded resin, remove the N-terminal protecting group (e.g., Fmoc) using a solution of piperidine in DMF.[3][4][5]

-

Coupling: Dissolve this compound and a coupling agent (e.g., HBTU, HATU) in DMF. Add a base (e.g., DIPEA) to neutralize the hydrochloride and activate the carboxyl group. Add this solution to the deprotected resin and agitate to facilitate coupling.

-

Washing: After the coupling reaction is complete (monitored by a Kaiser test), thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.[5]

-

Chain Elongation: Repeat the deprotection and coupling steps with subsequent amino acids to elongate the peptide chain.

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[6]

Caption: Solid-phase peptide synthesis workflow incorporating the dipeptide.

Neuroprotective Potential: A Mechanistic Insight

Recent research has highlighted the neuroprotective effects of glycine and glycine-containing peptides.[2] Overactivation of the N-methyl-D-aspartate (NMDA) receptor by the neurotransmitter glutamate is a key driver of neuronal death following ischemic events like stroke.[2] Glycine acts as a co-agonist at the NMDA receptor, and high concentrations of glycine have been shown to induce the internalization of these receptors, thereby reducing their cell-surface expression and mitigating excitotoxicity.[2][7][8] this compound, as a small dipeptide, may serve as a pro-drug to deliver glycine to the central nervous system.

Sources

- 1. (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 66570694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycine-induced NMDA receptor internalization provides neuroprotection and preserves vasculature following ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digital.csic.es [digital.csic.es]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Modulation of NMDA receptors by glycine--introduction to some basic aspects and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of NMDA receptor glycine recognition site antagonism: dependence on glycine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Biological Activity of Methyl 2-(2-aminoacetamido)acetate hydrochloride

Introduction

Methyl 2-(2-aminoacetamido)acetate hydrochloride, also known as Glycylglycine methyl ester hydrochloride, is a dipeptide derivative with potential applications in biochemical research and pharmaceutical development.[1] Its structure, consisting of two glycine residues with a methyl ester at the C-terminus, suggests several avenues for biological interaction. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate its biological activity, from initial characterization to in vivo studies. The inherent structure of this molecule suggests it could serve as a substrate for enzymes like proteases, or exhibit neuroprotective and antimicrobial properties.[1]

This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and logical investigative workflow.

Part 1: Foundational Characterization

Before delving into complex biological assays, a thorough understanding of the molecule's fundamental physicochemical properties is paramount.

1.1 Physicochemical Properties and Analytical Methods

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6332-94-1 | [1] |

| Molecular Formula | C5H11ClN2O3 | [1] |

| Molecular Weight | 182.61 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

| Stability | The hydrochloride salt is shelf-stable, whereas the free ester can polymerize. | [2] |

1.2 Rationale for Biological Investigation

The chemical structure of this compound provides several hypotheses for its potential biological activity:

-

Prodrug Potential: The methyl ester group could be hydrolyzed by esterases in the body to release glycylglycine, a simple dipeptide.[3][4] Glycylglycine itself has roles in cellular metabolism and can act as a buffer in biological systems.[5]

-

Peptide Transporter Interaction: Dipeptides and their derivatives are often substrates for peptide transporters like PEPT1 and PEPT2, which are crucial for absorption in the intestine and other tissues.[6][7][8] This could influence the compound's bioavailability.

-

Intrinsic Activity: The intact molecule may possess its own biological effects, potentially interacting with receptors or enzymes in a way distinct from its constituent amino acids.[1]

Part 2: In Vitro Assessment of Biological Activity

A tiered approach to in vitro screening is recommended to efficiently characterize the biological effects of this compound.

2.1 Tier 1: Cytotoxicity Screening

The initial step is to determine the compound's effect on cell viability across a range of concentrations. This will establish a safe concentration window for subsequent, more specific assays.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate selected cell lines (e.g., a panel of cancer cell lines and a normal fibroblast line) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound and treat the cells for 24, 48, and 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 (half-maximal inhibitory concentration).

2.2 Tier 2: Mechanistic Assays

Based on the structural hypotheses, the following assays can elucidate the compound's mechanism of action.

2.2.1 Enzymatic Hydrolysis

This assay will determine if the compound is a substrate for esterases, supporting the prodrug hypothesis.

Experimental Protocol: Esterase Hydrolysis Assay

-

Reaction Setup: Incubate this compound with a source of esterases (e.g., porcine liver esterase or human plasma) in a suitable buffer at 37°C.[3]

-

Time-Course Sampling: Collect aliquots at various time points.

-

Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the parent compound and the appearance of glycylglycine.

-

Kinetic Analysis: Determine the rate of hydrolysis.

2.2.2 Peptide Transporter Interaction

This will assess if the compound interacts with key peptide transporters, which has implications for its absorption and distribution.[7]

Experimental Protocol: Competitive Inhibition Assay with PEPT1/PEPT2

-

Cell Lines: Use cell lines engineered to overexpress PEPT1 or PEPT2 (e.g., Caco-2 cells for PEPT1).[9]

-

Radiolabeled Substrate: Use a known radiolabeled substrate for the transporter, such as [14C]glycylsarcosine.[7]

-

Competition: Incubate the cells with the radiolabeled substrate in the presence of varying concentrations of this compound.

-

Uptake Measurement: Measure the intracellular radioactivity to determine the extent of inhibition of the radiolabeled substrate's uptake.

-

Ki Determination: Calculate the inhibition constant (Ki) to quantify the compound's affinity for the transporter.

Part 3: In Vivo Evaluation

Should the in vitro data suggest promising activity and low cytotoxicity, the investigation can proceed to in vivo models.

3.1 Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical.[10]

Experimental Protocol: Murine Pharmacokinetic Study

-

Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).

-

Dosing: Administer the compound via relevant routes (e.g., oral gavage and intravenous injection).

-

Blood Sampling: Collect blood samples at predetermined time points.

-

Bioanalysis: Extract the compound and any major metabolites (like glycylglycine) from plasma and quantify using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

PK Parameter Calculation: Determine key PK parameters such as half-life, clearance, volume of distribution, and bioavailability.[6]

3.2 Pharmacodynamic (PD) and Efficacy Studies

The design of these studies will be guided by the in vitro findings. For instance, if neuroprotective effects are suggested, a relevant animal model of neurodegeneration would be employed.[1] If antimicrobial activity is observed, an infection model would be appropriate.[1]

Part 4: Data Interpretation and Future Directions

The collective data from these studies will form a comprehensive profile of the biological activity of this compound.

-

High Hydrolysis Rate and PEPT1/2 Affinity: This would suggest the compound is a promising prodrug with good potential for oral absorption.[6]

-

Low Hydrolysis and Specific In Vitro Activity: This would indicate the intact molecule has its own biological function, warranting further investigation into its specific molecular targets.

-

Rapid Clearance in PK Studies: This may necessitate formulation strategies to prolong its half-life, such as PEGylation or encapsulation.[11]

The results of this structured investigation will provide a solid foundation for further preclinical and clinical development, potentially leading to a new therapeutic agent.

References

- Anand, B. S., Kataria, R., & Mitra, A. K. (2004). Pharmacokinetics of Novel Dipeptide Ester Prodrugs of Acyclovir after Oral Administration: Intestinal Absorption and Liver Metabolism. Journal of Pharmaceutical Sciences, 93(5), 1174-1183.

- Larsen, C., Johansen, M., & Bundgaard, H. (1988). Kinetics of degradation and oil solubility of ester prodrugs of a model dipeptide (Gly-Phe). International Journal of Pharmaceutics, 47(1-3), 103-110.

- Nakanishi, T., Tamai, I., Sai, Y., Sasaki, T., & Tsuji, A. (2000). Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2. Journal of Pharmacy and Pharmacology, 52(5), 537-543.

- Vilela, S. M. F., Paz, F. A. A., Tomé, J. P. C., de Zea Bermudez, V., & Silva, J. A. S. (2009). Glycine methyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1643.

- Nielsen, C. U., Brodin, B., Frokjaer, S., & Steffansen, B. (2005). The proton-coupled amino acid transporter, SLC36A1 (hPAT1), transports Gly-Gly, Gly-Sar and other Gly-Gly mimetics. British Journal of Pharmacology, 146(5), 646-655.

- Nakon, R., & Angelici, R. J. (1973). Copper(II)-catalyzed hydrolysis of the methyl esters of glycylglycine and glycylsarcosine. Journal of the American Chemical Society, 95(10), 3170-3174.

- Sun, D., Lennernäs, H., Welage, L. S., Barnett, J. L., & Amidon, G. L. (2002). Transport of Valganciclovir, a Ganciclovir Prodrug, via Peptide Transporters PEPT1 and PEPT2. Journal of Pharmaceutical Sciences, 89(6), 781-789.

-

Wikipedia. (2023). Glycine methyl ester hydrochloride. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of Glycine Methyl Ester HCl Beyond Peptide Synthesis. Retrieved from [Link]

- Shen, H., Yao, P., & Hu, M. (2017). Importance of Peptide Transporter 2 on the Cerebrospinal Fluid Efflux Kinetics of Glycylsarcosine Characterized by Nonlinear Mixed Effects Modeling. The AAPS Journal, 19(3), 757-766.

- Bloch, K., & Schoenheimer, R. (1941). On the metabolism of glycylglycine. Journal of Biological Chemistry, 138(1), 167-178.

-

Poly Biotech. (n.d.). Peptide Pharmacokinetics Explained – Absorption, Distribution, Metabolism, and Clearance. Retrieved from [Link]

- Vilela, S. M. F., Paz, F. A. A., Tomé, J. P. C., de Zea Bermudez, V., & Silva, J. A. S. (2009). Glycine methyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1643.

- Vilela, S. M. F., Paz, F. A. A., Tomé, J. P. C., de Zea Bermudez, V., & Silva, J. A. S. (2009). Glycine methyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1643.

- Vilela, S. M. F., Paz, F. A. A., Tomé, J. P. C., de Zea Bermudez, V., & Silva, J. A. S. (2009). Glycine methyl ester hydro-chloride. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1643.

-

Creative Bioarray. (n.d.). Pharmacokinetics of Therapeutic Peptides. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of high-purity glycine ester hydrochloride.

- Francis, S. E., Schade, M., Grilley, D., Welsh, W. J., & Welch, B. D. (2018). Pharmacokinetic and Chemical Synthesis Optimization of a Potent d-Peptide HIV Entry Inhibitor Suitable for Extended-Release Delivery.

- Al-Mokadem, A. S., Alshehri, S., Al-Farhan, K., & Al-Majid, A. M. (2023).

- Kumar, S., Singh, B. K., & Parmar, V. S. (2015). Peptide-Amphiphile Containing Arginine and Fatty Acyl Chains as Molecular Transporters. PLoS ONE, 10(7), e0131993.

-

PubChem. (n.d.). Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. Retrieved from [Link]

-

Wikipedia. (2023). Glycylglycine. Retrieved from [Link]

-

PubChem. (n.d.). Glycylglycine. Retrieved from [Link]

-

XD BIOCHEMS. (n.d.). New Discoveries of Glycylglycine in Biomedical Research. Retrieved from [Link]

Sources

- 1. Buy Glycylglycine methyl ester hci [smolecule.com]

- 2. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 3. Kinetics of degradation and oil solubility of ester prodrugs of a model dipeptide (Gly-Phe) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Copper(II)-catalyzed hydrolysis of the methyl esters of glycylglycine and glycylsarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycylglycine - Wikipedia [en.wikipedia.org]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Importance of Peptide Transporter 2 on the Cerebrospinal Fluid Efflux Kinetics of Glycylsarcosine Characterized by Nonlinear Mixed Effects Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The proton-coupled amino acid transporter, SLC36A1 (hPAT1), transports Gly-Gly, Gly-Sar and other Gly-Gly mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Pharmacokinetic and Chemical Synthesis Optimization of a Potent d-Peptide HIV Entry Inhibitor Suitable for Extended-Release Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of Methyl 2-(2-aminoacetamido)acetate hydrochloride

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-(2-aminoacetamido)acetate hydrochloride (CAS 2776-60-5), a dipeptide derivative of interest in biochemical and pharmaceutical research. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive methodologies based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predicted data is supplemented with experimental data from closely related molecules to offer a robust framework for researchers and scientists in the field of drug development and chemical analysis. This guide details the theoretical basis for the predicted spectral features, outlines standardized experimental protocols for data acquisition, and presents a thorough interpretation of the expected spectroscopic data.

Introduction

This compound, also known as glycylglycine methyl ester hydrochloride, is the methyl ester of the dipeptide glycylglycine, in its hydrochloride salt form. Its structure comprises a central amide linkage, a terminal primary amine (as a hydrochloride salt), and a methyl ester group. The precise and unambiguous structural elucidation of such molecules is a critical prerequisite for any further biological or chemical studies. Spectroscopic techniques are the cornerstone of modern chemical characterization, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.

This guide will delve into the three primary spectroscopic methods for the characterization of this molecule:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

The hydrochloride salt form is expected to influence the chemical environment of the amine group, which will be reflected in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of atoms.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Caption: Workflow for IR data acquisition using an ATR accessory.

Predicted IR Spectrum

The predicted IR spectrum is based on the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-3000 | Strong, Broad | N-H stretch (Amide & Ammonium) | The N-H stretching vibrations of the amide and the ammonium salt will appear as a broad band in this region due to hydrogen bonding. |

| 2975-2860 | Medium | C-H stretch (Aliphatic) | These absorptions are due to the stretching vibrations of the C-H bonds in the methylene and methyl groups. [1] |

| ~1740 | Strong | C=O stretch (Ester) | The carbonyl stretch of the ester is expected to be a strong, sharp peak in this region. [1] |

| ~1680 | Strong | C=O stretch (Amide I) | The amide I band, primarily due to C=O stretching, is a very characteristic absorption for amides. |

| ~1560 | Medium | N-H bend (Amide II) | The amide II band arises from a combination of N-H bending and C-N stretching. |